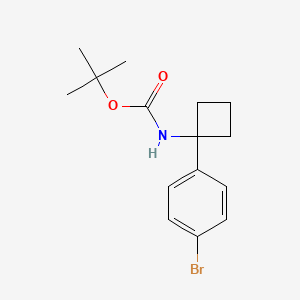

tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[1-(4-bromophenyl)cyclobutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO2/c1-14(2,3)19-13(18)17-15(9-4-10-15)11-5-7-12(16)8-6-11/h5-8H,4,9-10H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTBDRZBNXFPLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681019 | |

| Record name | tert-Butyl [1-(4-bromophenyl)cyclobutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032350-06-3 | |

| Record name | tert-Butyl [1-(4-bromophenyl)cyclobutyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1032350-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [1-(4-bromophenyl)cyclobutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Bromphenyl)-cyclobutancarboxylicacidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate, a valuable building block in medicinal chemistry and drug development. This document details two primary synthetic pathways, including step-by-step experimental protocols, and presents all quantitative data in structured tables for easy comparison. The logical flow of the synthetic routes and experimental workflows are visualized through diagrams generated using Graphviz.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds.[1] The presence of the bromophenyl moiety allows for further functionalization via cross-coupling reactions, while the cyclobutane ring imparts conformational rigidity, and the Boc-protected amine serves as a masked primary amine. This guide outlines two effective synthetic routes starting from readily available precursors.

Synthetic Pathways

Two principal routes for the synthesis of this compound have been identified and are detailed below. Route 1 proceeds via a tertiary alcohol intermediate, while Route 2 involves the formation and subsequent protection of a primary amine.

Route 1: Synthesis via a Tertiary Alcohol Intermediate

This pathway involves the initial synthesis of 1-(4-bromophenyl)cyclobutanol, followed by its conversion to the target carbamate.

Overall Reaction Scheme for Route 1:

Caption: Synthetic Pathway for Route 1.

Experimental Protocol for Step 1: Synthesis of 1-(4-bromophenyl)cyclobutanol

A detailed experimental procedure for the synthesis of the tertiary alcohol intermediate is as follows:

-

To a solution of 4-bromobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF), add cyclobutylmagnesium bromide (1.2 eq) dropwise at 0 °C under an inert atmosphere.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(4-bromophenyl)cyclobutanol.

Quantitative Data for Step 1:

| Parameter | Value | Reference |

| Yield | 65% | [2] |

| Appearance | Clear oil | [2] |

| Molecular Formula | C₁₀H₁₁BrO | |

| Molecular Weight | 227.10 g/mol |

Experimental Protocol for Step 2: Synthesis of this compound

The conversion of the tertiary alcohol to the Boc-protected amine can be achieved via a Ritter-type reaction.

-

Dissolve 1-(4-bromophenyl)cyclobutanol (1.0 eq) and tert-butyl carbamate (1.5 eq) in acetic acid.

-

Cool the mixture to 0 °C and add concentrated sulfuric acid dropwise.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Route 2: Synthesis via a Primary Amine Intermediate

This alternative pathway involves the synthesis of 1-(4-bromophenyl)cyclobutan-1-amine, followed by its protection with a tert-butoxycarbonyl (Boc) group.

Overall Reaction Scheme for Route 2:

Caption: Synthetic Pathway for Route 2.

Experimental Protocol for Step 1: Synthesis of 1-(4-bromophenyl)cyclobutan-1-amine

The primary amine intermediate can be synthesized by the reduction of the corresponding nitrile.

-

Using Lithium Aluminum Hydride (LiAlH₄):

-

To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF, add a solution of 1-(4-bromophenyl)cyclobutanecarbonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C under an inert atmosphere.[3]

-

After the addition is complete, heat the reaction mixture to reflux for 4 hours.

-

Cool the reaction to 0 °C and quench sequentially by the careful addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Filter the resulting solid and wash with THF.

-

Concentrate the filtrate under reduced pressure to yield 1-(4-bromophenyl)cyclobutan-1-amine.

-

-

Using Catalytic Hydrogenation:

-

Dissolve 1-(4-bromophenyl)cyclobutanecarbonitrile (1.0 eq) in methanol containing ammonia.

-

Add a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C).

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.[4][5]

-

Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to obtain the desired amine.

-

Quantitative Data for 1-(4-bromophenyl)cyclobutan-1-amine:

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₂BrN | [6] |

| Molecular Weight | 226.11 g/mol | [6] |

| Purity | 85.0-99.8% | [6] |

Experimental Protocol for Step 2: Boc-Protection of 1-(4-bromophenyl)cyclobutan-1-amine

The final step involves the protection of the primary amine with a Boc group.[7][8][9][10]

-

Dissolve 1-(4-bromophenyl)cyclobutan-1-amine (1.0 eq) in a mixture of THF and water.

-

Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O) (1.2 eq).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the final product.

| Parameter | Value | Reference |

| Product Name | This compound | |

| CAS Number | 1032350-06-3 | [11] |

| Molecular Formula | C₁₅H₂₀BrNO₂ | [11] |

| Molecular Weight | 326.23 g/mol | [11] |

| Purity | ≥95% | [11] |

Experimental Workflow Visualization

The general experimental workflow for the synthesis and purification of the target compound is depicted below.

Caption: General Experimental Workflow.

Conclusion

This technical guide has detailed two reliable synthetic routes for the preparation of this compound. Both pathways utilize commercially available starting materials and employ standard organic chemistry transformations. The choice of route may depend on the availability of specific reagents and the desired scale of the synthesis. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.

References

- 1. 1-(4-Bromophenyl)cyclobutanamine | 1094218-30-0 | Benchchem [benchchem.com]

- 2. CAS 1032350-06-3: tert-Butyl [1-(4-bromophenyl)cyclobutyl]… [cymitquimica.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1-(4-bromophenyl)cyclobutan-1-amine price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemscene.com [chemscene.com]

tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate is a synthetic organic compound featuring a carbamate functional group attached to a cyclobutane ring, which is substituted with a 4-bromophenyl group. This molecule holds potential interest for researchers in medicinal chemistry and drug discovery due to the presence of the pharmacophoric N-Boc (tert-butoxycarbonyl) protecting group and the versatile 4-bromophenyl moiety, which can be utilized for further chemical modifications. The cyclobutane scaffold provides a rigid, three-dimensional structure that can be valuable in designing molecules with specific conformational properties to interact with biological targets.[1] This guide provides a summary of the available chemical and physical properties of this compound.

Chemical Properties and Data

A comprehensive search for experimentally determined physical properties of this compound reveals a notable lack of published data. While computational predictions are available, empirical data for properties such as melting point, boiling point, and solubility are not readily found in the scientific literature or chemical supplier databases.

Table 1: General and Computational Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀BrNO₂ | [1] |

| Molecular Weight | 326.23 g/mol | [2] |

| CAS Number | 1032350-06-3 | [1] |

| Topological Polar Surface Area (TPSA) | 38.33 Ų | [2] |

| Predicted LogP | 4.353 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 2 | [2] |

Structure:

Caption: Chemical structure of this compound.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis of this compound are not explicitly available in the reviewed literature. However, a general approach can be inferred from standard organic synthesis techniques for the N-Boc protection of amines. The synthesis would likely proceed via the reaction of 1-(4-bromophenyl)cyclobutanamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

General Synthetic Workflow (Hypothetical)

The synthesis can be logically divided into two main stages: the formation of the precursor amine and its subsequent protection.

Caption: Hypothetical synthetic workflow for this compound.

Materials and Reagents (Proposed)

-

1-(4-bromophenyl)cyclobutanamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., triethylamine, diisopropylethylamine, or sodium bicarbonate)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)

-

Reagents for workup and purification (e.g., water, brine, drying agent like sodium sulfate, and solvents for chromatography)

General Procedure for N-Boc Protection (Illustrative)

-

Dissolve 1-(4-bromophenyl)cyclobutanamine in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture, typically at 0 °C or room temperature.

-

Stir the reaction mixture for a specified time, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).

-

Perform an aqueous workup to remove the base and other water-soluble impurities. This typically involves washing the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the pure this compound.

Biological Activity and Signaling Pathways

Currently, there is no published information available in the scientific literature regarding the specific biological activity of this compound or its involvement in any signaling pathways.

The cyclobutane moiety is increasingly being incorporated into drug candidates to introduce conformational rigidity and improve metabolic stability.[3][4] Compounds containing a cyclobutane ring have shown a range of biological activities, including antimicrobial, antibacterial, and antitumor effects.[5][6][7] The 4-bromophenyl group is a common feature in medicinal chemistry, often serving as a handle for further synthetic modifications or as a key interaction motif with biological targets. The N-Boc protecting group is widely used in the synthesis of peptides and other pharmaceuticals.

Given the structural features of this compound, it could potentially serve as an intermediate in the synthesis of more complex molecules with therapeutic potential. However, without experimental data, any discussion of its biological role remains speculative.

Conclusion

This compound is a compound with interesting structural motifs for medicinal chemistry. However, a significant gap exists in the publicly available experimental data regarding its physicochemical properties, detailed synthetic protocols, and biological activity. Further research is required to fully characterize this compound and to explore its potential applications in drug discovery and development. Researchers interested in this molecule are encouraged to perform the necessary experimental work to elucidate these unknown properties.

References

- 1. CAS 1032350-06-3: tert-Butyl [1-(4-bromophenyl)cyclobutyl]… [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. lifechemicals.com [lifechemicals.com]

tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate CAS number 1032350-06-3

CAS Number: 1032350-06-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate is a synthetic organic compound that holds significant potential as a building block in medicinal chemistry and drug discovery. Its structure incorporates three key motifs: a tert-butoxycarbonyl (Boc) protecting group, a cyclobutane ring, and a 4-bromophenyl moiety. Each of these components imparts specific properties that are highly valuable in the design of novel therapeutic agents.

The carbamate group is a prevalent feature in many approved drugs, often serving as a stable and isosteric replacement for a peptide bond, enhancing metabolic stability and cell permeability.[1] The cyclobutane scaffold provides a rigid, three-dimensional framework that can enforce specific conformations, crucial for optimizing interactions with biological targets.[2] Furthermore, the 4-bromophenyl group offers a site for further chemical modification, such as cross-coupling reactions, and can participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding. The steric hindrance provided by the tert-butyl group can also influence the compound's solubility and stability.[3] This technical guide provides an in-depth overview of the properties, potential synthesis, and applications of this compound.

Chemical and Physical Properties

A summary of the known and calculated properties of this compound is presented in the table below. It is important to note that experimental physical properties such as melting and boiling points are not widely reported in publicly available literature.

| Property | Value | Source |

| CAS Number | 1032350-06-3 | [4][5] |

| Molecular Formula | C₁₅H₂₀BrNO₂ | [4][5] |

| Molecular Weight | 326.23 g/mol | [5] |

| IUPAC Name | tert-butyl N-[1-(4-bromophenyl)cyclobutyl]carbamate | |

| SMILES | CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)Br | [4] |

| InChI Key | DVTBDRZBNXFPLU-UHFFFAOYSA-N | [4] |

| Purity | Typically ≥95% (as supplied by vendors) | [5] |

| Topological Polar Surface Area (TPSA) | 38.3 Ų | [5] |

| logP (calculated) | 4.353 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Rotatable Bonds | 2 | [5] |

Synthesis and Experimental Protocols

While specific experimental details for the synthesis of this compound are not extensively published, a plausible and commonly employed method involves the N-protection of the corresponding primary amine, 1-(4-bromophenyl)cyclobutan-1-amine, using di-tert-butyl dicarbonate (Boc₂O).

Proposed Synthetic Pathway

The logical synthetic route to the target compound is the Boc-protection of 1-(4-bromophenyl)cyclobutan-1-amine. This precursor amine is a known compound and can be synthesized through various organic chemistry methods.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on general procedures for the Boc protection of primary amines.

Materials:

-

1-(4-bromophenyl)cyclobutan-1-amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable non-nucleophilic base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as the solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-bromophenyl)cyclobutan-1-amine (1.0 equivalent) in dichloromethane.

-

Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise. The reaction is typically exothermic, and the temperature may be controlled with an ice bath if necessary.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Potential Applications in Drug Discovery

While specific biological activities for this compound are not yet reported in the public domain, its structural features suggest several promising applications in drug development.

-

Scaffold for Library Synthesis: The 4-bromophenyl group serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of a library of analogs with diverse substituents. This is a common strategy in hit-to-lead optimization.

Caption: Potential synthetic diversification pathways.

-

Fragment-Based Drug Design: The compound itself can be considered a valuable fragment for screening against various biological targets. The rigid cyclobutane core presents the bromophenyl group in a well-defined spatial orientation.

-

CNS-Targeting Agents: The lipophilicity imparted by the Boc group and the overall structure may be favorable for crossing the blood-brain barrier. Arylcyclobutylamines are explored as intermediates for novel therapeutic agents.[2]

-

Proteolysis Targeting Chimeras (PROTACs): The Boc-protected amine can be deprotected to reveal a primary amine, which is a common attachment point for linkers in the development of PROTACs.

Conclusion

This compound is a promising building block for medicinal chemistry. Its combination of a protected amine, a rigid cyclobutane scaffold, and a modifiable aromatic ring makes it an attractive starting point for the synthesis of compound libraries targeting a wide range of diseases. While detailed experimental and biological data are currently limited in the public domain, the established chemistry of its constituent functional groups provides a solid foundation for its use in drug discovery programs. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. US20150266876A1 - Process of preparing 3-(3-(4-(1-aminocyclobutyl)phenyl)-5-phenyl-3h-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine - Google Patents [patents.google.com]

- 3. tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate | 1147107-64-9 | Benchchem [benchchem.com]

- 4. tert-butyl 1-(4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutylcarbaMate | 1032528-06-5 [chemicalbook.com]

- 5. WO2009085858A1 - Process for the synthesis of 3-amino-3-cyclobutylmethyl-2-hydroxypropionamide or salts thereof - Google Patents [patents.google.com]

Structure Elucidation of tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of tert-butyl (1-(4-bromophenyl)cyclobutyl)carbamate. Due to the limited availability of published experimental data for this specific compound, this guide leverages spectroscopic data from structurally analogous molecules to predict the characteristic spectral features. It outlines generalized experimental protocols for the synthesis and characterization of N-Boc protected 1-arylcyclobutylamines. This document is intended to serve as a practical resource for researchers engaged in the synthesis, identification, and characterization of this and related compounds, offering a foundational understanding of its structural properties.

Introduction

This compound, with the CAS number 1032350-06-3, is a synthetic organic compound featuring a core structure of a cyclobutane ring attached to a 4-bromophenyl group and a tert-butoxycarbonyl (Boc) protected amine. This structural motif is of interest in medicinal chemistry and drug discovery as the 1-arylcyclobutanamine core is a valuable pharmacophore. The Boc protecting group is a common feature in organic synthesis, facilitating multi-step synthetic routes. Accurate structure elucidation is paramount for confirming the identity and purity of this compound in any research or development endeavor.

This guide will detail the predicted spectroscopic characteristics of the title compound and provide generalized experimental procedures for its synthesis and analysis.

Predicted Spectroscopic Data

Predicted ¹H NMR Spectral Data

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is expected to exhibit distinct signals corresponding to the aromatic, cyclobutyl, and tert-butyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.50 | Doublet | 2H | Ar-H (ortho to Br) |

| ~ 7.35 | Doublet | 2H | Ar-H (meta to Br) |

| ~ 5.0 (broad) | Singlet | 1H | N-H |

| ~ 2.5 - 2.7 | Multiplet | 2H | Cyclobutyl-H (α to phenyl) |

| ~ 2.1 - 2.3 | Multiplet | 2H | Cyclobutyl-H (α to phenyl) |

| ~ 1.8 - 2.0 | Multiplet | 2H | Cyclobutyl-H (β to phenyl) |

| 1.45 | Singlet | 9H | tert-Butyl-H |

Predicted ¹³C NMR Spectral Data

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 | C=O (carbamate) |

| ~ 145 | Ar-C (ipso to cyclobutyl) |

| ~ 132 | Ar-C (ortho to Br) |

| ~ 129 | Ar-C (meta to Br) |

| ~ 121 | Ar-C (ipso to Br) |

| ~ 80 | O-C(CH₃)₃ |

| ~ 60 | C-N (cyclobutyl) |

| ~ 34 | Cyclobutyl-CH₂ |

| ~ 16 | Cyclobutyl-CH₂ |

| 28.5 | C(CH₃)₃ |

Predicted Mass Spectrometry Data

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 325/327 | [M]⁺ (Molecular ion, bromine isotope pattern) |

| 269/271 | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 225/227 | [M - Boc]⁺ |

| 184/186 | [C₇H₅Br]⁺ |

| 57 | [C₄H₉]⁺ (tert-Butyl cation) |

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy helps identify the functional groups present in the molecule.

Table 4: Predicted Infrared Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3350 | N-H Stretch | Amine (carbamate) |

| ~ 2970 | C-H Stretch | Alkane (tert-butyl, cyclobutyl) |

| ~ 1700 | C=O Stretch | Carbonyl (carbamate) |

| ~ 1590 | C=C Stretch | Aromatic ring |

| ~ 1160 | C-O Stretch | Ester (carbamate) |

| ~ 1010 | C-Br Stretch | Aryl bromide |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of this compound. These should be adapted and optimized based on laboratory conditions and safety assessments.

Synthesis of 1-(4-bromophenyl)cyclobutanamine

A common route to the target compound involves the synthesis of the precursor amine, 1-(4-bromophenyl)cyclobutanamine.

-

Reaction: 4-bromobenzonitrile reacts with cyclopropylmagnesium bromide followed by a rearrangement, or a multi-step synthesis starting from 4-bromophenylacetic acid.

-

Reagents: 4-bromobenzonitrile, cyclopropylmagnesium bromide, or 4-bromophenylacetic acid and subsequent reagents for cyclization and amination.

-

Procedure: A detailed, step-by-step procedure would need to be developed based on established methods for analogous compounds. This would involve careful control of reaction temperature, stoichiometry, and purification steps (e.g., column chromatography).

Boc Protection of 1-(4-bromophenyl)cyclobutanamine

The synthesized amine is then protected with a tert-butoxycarbonyl (Boc) group.

-

Reaction: The primary amine reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

-

Reagents: 1-(4-bromophenyl)cyclobutanamine, di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., triethylamine or sodium bicarbonate), and a solvent (e.g., dichloromethane or tetrahydrofuran).

-

Procedure:

-

Dissolve 1-(4-bromophenyl)cyclobutanamine in the chosen solvent.

-

Add the base, followed by the dropwise addition of Boc₂O.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove the base and unreacted reagents.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or recrystallization.

-

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Prepare a ~5-10 mg sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra to determine chemical shifts, multiplicities, and integration.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using a suitable ionization technique (e.g., EI or ESI).

-

Acquire the mass spectrum and analyze the molecular ion and fragmentation pattern.

-

-

Infrared Spectroscopy:

-

Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

-

Identify the characteristic absorption bands corresponding to the functional groups.

-

Visualizations

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of the target compound.

Caption: Workflow for the synthesis and structure elucidation of this compound.

Proposed Signaling Pathway for Synthesis

The synthesis can be visualized as a two-step process.

Caption: Simplified synthetic pathway to the target compound.

Conclusion

This technical guide provides a framework for the structure elucidation of this compound. While based on predicted data due to the absence of comprehensive published experimental results, the information presented offers valuable guidance for the synthesis, purification, and characterization of this compound. Researchers are encouraged to use the provided methodologies as a starting point and to perform thorough spectroscopic analysis to confirm the structure of their synthesized material.

An In-depth Technical Guide to tert-Butyl [1-(4-bromophenyl)cyclobutyl]carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl [1-(4-bromophenyl)cyclobutyl]carbamate, a synthetic intermediate of significant interest in medicinal chemistry and drug development. The document details its chemical identity, including its IUPAC name, and presents a detailed, adaptable protocol for its synthesis via Boc protection of the corresponding primary amine. While specific quantitative biological data for this exact compound is limited in publicly available literature, this guide discusses the known roles of its structural analogs, particularly in the context of central nervous system (CNS) disorders. The guide also outlines general experimental workflows for the synthesis and purification of such compounds and provides a logical framework for its potential applications in drug discovery based on the properties of related molecules.

Chemical Identity and Properties

tert-Butyl [1-(4-bromophenyl)cyclobutyl]carbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group attached to a 1-(4-bromophenyl)cyclobutanamine core.

IUPAC Name: tert-Butyl [1-(4-bromophenyl)cyclobutyl]carbamate

Alternative IUPAC Name: Carbamic acid, N-[1-(4-bromophenyl)cyclobutyl]-, 1,1-dimethylethyl ester[1]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1032350-06-3 | Vendor Data |

| Molecular Formula | C₁₅H₂₀BrNO₂ | [1] |

| Molecular Weight | 326.23 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General Knowledge |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | General Knowledge |

Synthesis

The primary synthetic route to tert-butyl [1-(4-bromophenyl)cyclobutyl]carbamate involves the protection of the primary amine of 1-(4-bromophenyl)cyclobutanamine using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure in organic synthesis for the protection of amine functionalities.[2][3][4][5][6]

General Experimental Protocol for Boc Protection

This protocol is a generalized procedure adapted from standard methods for the N-Boc protection of primary amines.[2][3][4]

Materials:

-

1-(4-bromophenyl)cyclobutanamine (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equiv)[3]

-

Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) (1.5 - 3.0 equiv)[3]

-

Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of THF/water)[2][3]

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-bromophenyl)cyclobutanamine (1.0 equiv) and the chosen base (e.g., triethylamine, 3.0 equiv) in the selected solvent (e.g., a 2:1 v/v mixture of THF and water). Stir the mixture at room temperature for 5 minutes until all solids are dissolved.[3]

-

Addition of Boc Anhydride: Cool the reaction mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv) to the solution in one portion.[3]

-

Reaction: Stir the reaction mixture at 0 °C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.[3]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is completely consumed.

-

Workup: Once the reaction is complete, remove the organic solvent (if applicable) under reduced pressure using a rotary evaporator. Dilute the residue with water and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Final Purification: If necessary, the crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure tert-butyl [1-(4-bromophenyl)cyclobutyl]carbamate.

Synthesis Workflow

Caption: General experimental workflow for the synthesis of the target compound.

Applications in Drug Development

The introduction of a cyclobutyl ring can enhance metabolic stability and provide a three-dimensional structure that may improve binding affinity and selectivity for specific biological targets.[1] The 4-bromophenyl group offers a site for further functionalization, for example, through cross-coupling reactions, to explore the chemical space around this scaffold.

Potential Therapeutic Areas

Based on the activity of structurally related compounds, derivatives of tert-butyl [1-(4-bromophenyl)cyclobutyl]carbamate could be investigated for their potential in treating a range of CNS disorders, including but not limited to:

-

Neurodegenerative diseases

-

Psychiatric disorders

-

Neuropathic pain

Experimental Protocols for Biological Evaluation

To assess the potential of novel compounds derived from tert-butyl [1-(4-bromophenyl)cyclobutyl]carbamate, a variety of in vitro and in vivo assays can be employed.

In Vitro Assays for CNS Drug Discovery

Table 2: Common In Vitro Assays for CNS Targets

| Assay Type | Description | Key Parameters Measured |

| Receptor Binding Assays | Measures the affinity of a compound for a specific receptor target (e.g., serotonin or dopamine receptors). | Ki (inhibition constant), IC₅₀ (half maximal inhibitory concentration) |

| Enzyme Inhibition Assays | Determines the ability of a compound to inhibit the activity of a specific enzyme implicated in a CNS disorder. | IC₅₀ |

| Cell-Based Functional Assays | Evaluates the effect of a compound on cellular responses mediated by a specific target (e.g., calcium imaging, cAMP assays). | EC₅₀ (half maximal effective concentration), Emax (maximum effect) |

| Neuronal Viability Assays | Assesses the neuroprotective or neurotoxic effects of a compound on cultured neurons. | Cell viability, apoptosis markers |

| Blood-Brain Barrier (BBB) Permeability Assays | In vitro models (e.g., PAMPA, Caco-2, MDCK-MDR1) to predict the ability of a compound to cross the BBB. | Permeability coefficient (Pe), Efflux ratio |

Logical Workflow for Compound Evaluation

Caption: A logical workflow for the biological evaluation of new chemical entities.

Conclusion

tert-Butyl [1-(4-bromophenyl)cyclobutyl]carbamate is a valuable synthetic intermediate with significant potential in the field of drug discovery, particularly for CNS-related therapeutic areas. This guide has provided its definitive IUPAC name, a detailed synthetic protocol, and a discussion of its potential applications based on its structural features. While direct biological data is scarce, the information presented herein offers a solid foundation for researchers and scientists to synthesize and explore the therapeutic potential of novel compounds derived from this versatile scaffold. Further investigation into the biological activities of its derivatives is warranted to fully elucidate their pharmacological profile and potential as future drug candidates.

References

- 1. Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

Retrosynthetic Analysis of tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive retrosynthetic analysis of tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate, a molecule of interest in medicinal chemistry and drug development. The analysis delineates a practical synthetic pathway, breaking down the target molecule into readily available starting materials. This document furnishes detailed experimental protocols for the key synthetic transformations, supported by quantitative data to ensure reproducibility. Visual diagrams generated using Graphviz are included to illustrate the retrosynthetic strategy and key reaction workflows, adhering to stringent visualization standards for clarity and precision.

Retrosynthetic Strategy

The retrosynthetic analysis of this compound commences by disconnecting the carbamate functionality, a common protecting group for amines. This leads to the key intermediate, 1-(4-bromophenyl)cyclobutan-1-amine. Further disconnection of the amine group reveals 1-(4-bromophenyl)cyclobutanecarbonitrile as a crucial precursor. The cyclobutane ring can be retrosynthetically cleaved to identify 4-bromophenylacetonitrile and a three-carbon electrophile, such as 1,3-dibromopropane, as the primary starting materials.

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway

The forward synthesis involves a three-step sequence starting from commercially available materials:

-

Cyclobutylation: Alkylation of 4-bromophenylacetonitrile with 1,3-dibromopropane under phase-transfer catalysis (PTC) conditions to construct the cyclobutane ring and yield 1-(4-bromophenyl)cyclobutanecarbonitrile.

-

Nitrile Reduction: Conversion of the nitrile group in 1-(4-bromophenyl)cyclobutanecarbonitrile to a primary amine, 1-(4-bromophenyl)cyclobutan-1-amine, via reduction.

-

Boc Protection: Protection of the resulting primary amine with di-tert-butyl dicarbonate (Boc anhydride) to afford the final product, this compound.

Caption: Forward synthetic workflow.

Experimental Protocols

Step 1: Synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile

This procedure details the formation of the cyclobutane ring via phase-transfer catalyzed alkylation.

Table 1: Reagents and Materials for Step 1

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-Bromophenylacetonitrile | 196.04 | 10.0 | 1.96 g |

| 1,3-Dibromopropane | 201.86 | 12.0 | 1.45 mL |

| Tetrabutylammonium bromide (TBAB) | 322.37 | 1.0 | 322 mg |

| Sodium hydroxide (50% aq. soln.) | 40.00 | 100 | 8.0 g in 8.0 mL |

| Toluene | 92.14 | - | 20 mL |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenylacetonitrile (1.96 g, 10.0 mmol), 1,3-dibromopropane (1.45 mL, 12.0 mmol), tetrabutylammonium bromide (322 mg, 1.0 mmol), and toluene (20 mL).

-

With vigorous stirring, add the 50% aqueous sodium hydroxide solution (8.0 g in 8.0 mL of water) dropwise over 15 minutes.

-

Heat the reaction mixture to 70°C and maintain vigorous stirring for 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate = 9:1).

-

After completion, cool the reaction mixture to room temperature and add 20 mL of water.

-

Separate the organic layer and extract the aqueous layer with toluene (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate = 95:5) to afford 1-(4-bromophenyl)cyclobutanecarbonitrile as a colorless oil.

Expected Yield: ~75-85%

Step 2: Synthesis of 1-(4-Bromophenyl)cyclobutan-1-amine

This protocol describes the reduction of the nitrile to the primary amine using lithium aluminum hydride (LiAlH₄).

Table 2: Reagents and Materials for Step 2

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 1-(4-Bromophenyl)cyclobutanecarbonitrile | 236.11 | 5.0 | 1.18 g |

| Lithium aluminum hydride (LiAlH₄) | 37.95 | 10.0 | 380 mg |

| Anhydrous tetrahydrofuran (THF) | 72.11 | - | 30 mL |

| Water | 18.02 | - | As needed |

| 15% Aqueous sodium hydroxide | 40.00 | - | As needed |

Procedure:

-

To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add lithium aluminum hydride (380 mg, 10.0 mmol) and anhydrous THF (15 mL).

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve 1-(4-bromophenyl)cyclobutanecarbonitrile (1.18 g, 5.0 mmol) in anhydrous THF (15 mL) and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0°C and quench the excess LiAlH₄ by the sequential dropwise addition of water (0.4 mL), 15% aqueous sodium hydroxide (0.4 mL), and water (1.2 mL).

-

Stir the resulting white suspension at room temperature for 30 minutes.

-

Filter the mixture through a pad of Celite® and wash the filter cake with THF (3 x 10 mL).

-

Combine the filtrate and washings, and concentrate under reduced pressure to yield 1-(4-bromophenyl)cyclobutan-1-amine as a pale yellow oil, which can be used in the next step without further purification.

Expected Yield: ~90-95%

Step 3: Synthesis of this compound

This final step involves the protection of the primary amine with a Boc group.[1]

Table 3: Reagents and Materials for Step 3

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 1-(4-Bromophenyl)cyclobutan-1-amine | 240.13 | 4.5 | 1.08 g |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 5.0 | 1.09 g |

| Triethylamine (Et₃N) | 101.19 | 6.75 | 0.94 mL |

| Dichloromethane (DCM) | 84.93 | - | 20 mL |

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1-(4-bromophenyl)cyclobutan-1-amine (1.08 g, 4.5 mmol) and triethylamine (0.94 mL, 6.75 mmol) in dichloromethane (20 mL).

-

Cool the solution to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.09 g, 5.0 mmol) portion-wise over 10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC (Eluent: Hexane/Ethyl Acetate = 4:1).

-

Upon completion, wash the reaction mixture with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from hexane or by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate = 9:1) to afford this compound as a white solid.[1]

Expected Yield: ~85-95%

Quantitative Data Summary

Table 4: Summary of Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Cyclobutylation | 1,3-Dibromopropane, NaOH, TBAB | Toluene | 70 | 6 | 75-85 |

| 2 | Nitrile Reduction | LiAlH₄ | THF | Reflux | 4 | 90-95 |

| 3 | Boc Protection | (Boc)₂O, Et₃N | DCM | 0 to RT | 12 | 85-95 |

Conclusion

This technical guide outlines a robust and efficient three-step synthesis for this compound. The retrosynthetic analysis provides a clear and logical approach to the synthesis, starting from readily available precursors. The detailed experimental protocols and quantitative data presented herein are intended to facilitate the successful and reproducible synthesis of this compound for research and development purposes in the pharmaceutical and chemical industries. The use of phase-transfer catalysis in the key cyclobutylation step offers a practical and scalable method for the construction of the cyclobutane ring system.

References

physical and chemical properties of N-Boc protected bromophenylcyclobutane

An In-depth Examination of the Physical and Chemical Properties, Synthesis, and Characterization of N-Boc Protected Bromophenylcyclobutane Isomers for Application in Drug Discovery and Development.

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-Boc protected bromophenylcyclobutane, a versatile building block in medicinal chemistry. The strategic incorporation of a bromophenylcyclobutane moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine functionality during synthetic manipulations and can be readily removed under mild acidic conditions. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and structured data to facilitate the use of these compounds in synthetic workflows.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of N-Boc Protected Bromophenylcyclobutane Isomers

| Property | tert-Butyl [1-(2-bromophenyl)cyclobutyl]carbamate | tert-Butyl [1-(3-bromophenyl)cyclobutyl]carbamate | tert-Butyl [1-(4-bromophenyl)cyclobutyl]carbamate |

| Molecular Formula | C₁₅H₂₀BrNO₂ | C₁₅H₂₀BrNO₂ | C₁₅H₂₀BrNO₂[1][2] |

| Molecular Weight | 326.23 g/mol | 326.23 g/mol | 326.23 g/mol [1][2] |

| CAS Number | Not readily available | 1245647-81-7 | 1032350-06-3[1][2] |

| Appearance | Predicted: Solid or oil | Predicted: Solid or oil | Solid[3] |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | Predicted to be soluble in organic solvents.[3] | Predicted to be soluble in organic solvents. |

| Topological Polar Surface Area (TPSA) | 38.33 Ų | 38.33 Ų | 38.33 Ų[1] |

| logP (Predicted) | 4.35 | 4.35 | 4.35[1] |

Chemical Reactivity and Stability

The N-Boc protecting group is known for its stability under a wide range of non-acidic conditions.[4] It is generally resistant to bases, nucleophiles, and catalytic hydrogenation.[4] Deprotection is typically achieved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent.

The bromophenyl moiety offers a versatile handle for further synthetic transformations. The carbon-bromine bond can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. This makes N-Boc protected bromophenylcyclobutane a valuable intermediate for the synthesis of complex molecules and compound libraries for drug discovery.

Experimental Protocols

Synthesis of N-Boc Protected Bromophenylcyclobutane

A general and robust method for the N-Boc protection of the precursor amine, 1-(bromophenyl)cyclobutanamine, involves its reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Materials:

-

1-(bromophenyl)cyclobutanamine (ortho-, meta-, or para-isomer)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography elution

Procedure:

-

Dissolve 1-(bromophenyl)cyclobutanamine (1.0 eq) in anhydrous DCM or THF.

-

Add triethylamine (1.2 eq) to the solution and stir at room temperature.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc protected bromophenylcyclobutane.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the cyclobutane protons, and a prominent singlet for the nine protons of the tert-butyl group of the Boc protector, typically in the range of 1.4-1.5 ppm.[5] The chemical shifts and splitting patterns of the aromatic protons will vary depending on the position of the bromine atom.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the cyclobutane carbons, and the characteristic carbons of the Boc group (the quaternary carbon around 80 ppm and the methyl carbons around 28 ppm).[5]

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the carbamate (around 3300-3400 cm⁻¹), the C=O stretching of the carbamate (around 1680-1720 cm⁻¹), and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺, confirming the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

Logical Workflow for Synthesis and Further Functionalization

The following diagram illustrates a typical workflow for the synthesis of N-Boc protected bromophenylcyclobutane and its subsequent use in the synthesis of more complex molecules.

Caption: Synthetic workflow for N-Boc protected bromophenylcyclobutane.

Signaling Pathways and Drug Development Applications

While specific signaling pathways directly modulated by N-Boc protected bromophenylcyclobutane itself are not documented, as it is primarily a synthetic intermediate, the bromophenylcyclobutylamine core is of significant interest in drug discovery. The cyclobutane ring acts as a rigid scaffold that can orient substituents in a defined three-dimensional space, potentially leading to enhanced binding affinity and selectivity for biological targets. The bromine atom serves as a key functional handle for introducing diverse chemical moieties through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).

The workflow for utilizing this building block in a drug discovery program is outlined below.

Caption: Drug discovery workflow utilizing the target compound.

References

An In-depth Technical Guide on the Solubility of tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate, a compound of interest in medicinal chemistry and drug development.[1] Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive overview of the compound's physicochemical properties, discusses the theoretical aspects governing its solubility in organic solvents, and presents a generalized experimental protocol for determining its solubility. This guide is intended to be a valuable resource for researchers working with this molecule and similar chemical entities, enabling them to design and execute appropriate experimental workflows.

Introduction

This compound is an organic compound featuring a carbamate functional group, a cyclobutyl ring, and a bromophenyl substituent.[1] The presence of the bromine atom on the phenyl ring and the three-dimensional structure imparted by the cyclobutyl moiety make it a potential candidate for various applications in pharmaceutical and agrochemical research.[1] The tert-butyl group provides steric hindrance, which can influence the compound's stability and solubility.[1] A thorough understanding of a compound's solubility is paramount in drug discovery and development, as it impacts formulation, bioavailability, and efficacy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its behavior in different solvent systems.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀BrNO₂ | [2] |

| Molecular Weight | 326.23 g/mol | [2] |

| CAS Number | 1032350-06-3 | [2] |

| Topological Polar Surface Area (TPSA) | 38.33 Ų | [2] |

| Predicted LogP | 4.353 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 2 | [2] |

Note: The LogP value is a computational prediction and suggests that the compound is hydrophobic in nature.

Solubility in Organic Solvents: A Theoretical Perspective

The molecule possesses both nonpolar (bromophenyl, cyclobutyl, and tert-butyl groups) and polar (carbamate group) features. The large nonpolar surface area, as indicated by the high predicted LogP value, suggests good solubility in nonpolar and moderately polar organic solvents. The carbamate group can engage in hydrogen bonding, which may enhance solubility in protic solvents.

Expected Solubility Trends:

-

High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, tetrahydrofuran), and aromatic hydrocarbons (e.g., toluene), which can effectively solvate the large nonpolar regions of the molecule.

-

Moderate Solubility: Expected in polar aprotic solvents like ethyl acetate and acetone. While these solvents have a dipole moment, their interaction with the nonpolar parts of the molecule might be less favorable than with less polar solvents.

-

Low Solubility: Expected in highly polar protic solvents such as methanol and ethanol, and especially in water. The large hydrophobic structure will likely dominate its interaction with these solvents. Solubility in alkanes like hexane might also be limited due to the presence of the polar carbamate group.

Experimental Protocol for Solubility Determination

The following is a generalized experimental workflow for determining the solubility of this compound in various organic solvents. This protocol is based on the widely used shake-flask method.

Materials and Equipment

-

This compound (solid)

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: A generalized workflow for determining the solubility of a compound.

Step-by-Step Procedure

-

Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The amount of solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains.

-

Equilibration: Tightly cap the vials and place them in a shaker or incubator at a constant, controlled temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Preparation: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Prepare a series of dilutions of the filtered solution. Analyze these solutions using a pre-validated analytical method, such as HPLC, to determine the concentration of the dissolved compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

Data Analysis: The concentration of the saturated solution, as determined from the analysis, represents the solubility of the compound in that particular solvent at the specified temperature. The results are typically expressed in units of mg/mL or mol/L.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this technical guide provides a foundational understanding for researchers. Based on its chemical structure, the compound is predicted to be soluble in a range of nonpolar and moderately polar organic solvents. The provided experimental protocol offers a robust methodology for researchers to determine the precise solubility in solvents relevant to their specific applications. This information is critical for advancing the use of this and similar molecules in drug discovery and development pipelines.

References

Navigating the Stability and Storage of tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of this compound throughout its lifecycle.

While specific quantitative stability data for this compound is not extensively available in public literature, this guide synthesizes information from structurally related compounds, particularly those containing the N-tert-butoxycarbonyl (N-Boc) protecting group and carbamate functionalities, alongside established principles of chemical stability and regulatory guidelines.

Core Stability Profile

The stability of this compound is largely dictated by the N-Boc protecting group, which is known for its robustness under certain conditions and lability in others. Generally, N-Boc protected amines are stable against heat, bases, and oxidation. However, they are susceptible to cleavage under acidic conditions.[1]

The carbamate linkage itself can be prone to hydrolysis, especially under basic conditions.[2] Therefore, exposure to strong acids and bases should be avoided to prevent degradation.

Summary of Physicochemical and Stability Information

| Parameter | Information | Source |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₁₅H₂₀BrNO₂ | N/A |

| Molecular Weight | 326.23 g/mol | N/A |

| General Stability | Stable under recommended storage conditions. | |

| Acid Stability | The N-Boc group is labile to strong acids, leading to deprotection.[1] | [1] |

| Base Stability | The N-Boc group is generally stable towards most bases.[1][3] However, the carbamate linkage can be susceptible to hydrolysis under basic conditions.[2] | [1][2][3] |

| Thermal Stability | Generally stable at ambient temperatures. Thermal deprotection of the N-Boc group can occur at elevated temperatures, potentially above 85-90°C.[3] | [3] |

| Oxidative Stability | The N-Boc group is generally stable against oxidation. However, the molecule should be protected from strong oxidizing agents. | |

| Light Sensitivity | Photostability data is not widely available. As a precautionary measure, the compound should be protected from light. | N/A |

| Moisture Sensitivity | Carbamates can be susceptible to hydrolysis. The compound should be protected from moisture. | [4] |

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended:

-

Temperature: Store in a cool, dry place.[4] Some suppliers of similar compounds recommend refrigeration (2-8°C). For long-term storage, a temperature of <15°C in a dark place is advisable.

-

Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). This is particularly important as some sources indicate that similar compounds can be air-sensitive.

-

Light: Protect from light to prevent potential photolytic degradation.

-

Moisture: Keep the container tightly closed to prevent moisture ingress, which could lead to hydrolysis.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[4]

Figure 1. Logical relationship between optimal storage conditions and the stability of the compound.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for identifying potential impurities. Based on the chemistry of the N-Boc group and the carbamate functionality, the following degradation pathways are plausible:

-

Acid-Catalyzed Hydrolysis (Deprotection): In the presence of strong acids, the N-Boc group will be cleaved to yield the corresponding primary amine, tert-butanol, and carbon dioxide.[4]

-

Base-Catalyzed Hydrolysis: Strong basic conditions can promote the hydrolysis of the carbamate ester linkage, leading to the formation of the corresponding amine and other degradation products.[2]

-

Thermal Degradation: At elevated temperatures, thermolytic cleavage of the Boc group can occur.[3]

Figure 2. Potential degradation pathways for the target compound.

Experimental Protocols for Stability Assessment (Forced Degradation)

To experimentally determine the stability of this compound, a forced degradation study is recommended. The goal of such a study is to generate potential degradation products to develop and validate a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[2] The following protocols are based on general guidelines for carbamates and should be optimized for the specific compound.[2] A target degradation of 5-20% is generally considered appropriate for these studies.[2]

1. Preparation of Stock Solution:

-

Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[2]

2. Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.

-

Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24-48 hours), monitoring for degradation.

-

Cool the sample to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide before analysis.

3. Base Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide.

-

Keep the solution at room temperature for a specified period (e.g., 24-48 hours), monitoring for degradation.

-

Neutralize the sample with an appropriate amount of 0.1 M hydrochloric acid before analysis.

4. Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.[2]

-

Store the solution at room temperature, protected from light, for 48 hours.[2]

5. Thermal Degradation (Solid State):

-

Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C) for a specified period.

-

Dissolve the sample in a suitable solvent for analysis.

6. Photolytic Degradation:

-

Expose both the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

Analyze the samples against a dark control.

Analytical Method:

-

A stability-indicating HPLC method should be developed and validated to separate the parent compound from all significant degradation products.[2]

-

Detection can be performed using a UV detector at an appropriate wavelength.

-

Coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended for the identification and structural elucidation of the degradation products.[4]

References

Methodological & Application

Synthesis of tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory synthesis of tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate, a valuable intermediate in the development of pharmaceutical compounds. The protocol outlines a robust three-step synthetic pathway, commencing with the preparation of 1-(4-bromophenyl)cyclobutanol, followed by its conversion to 1-(4-bromophenyl)cyclobutan-1-amine via a Ritter-type reaction, and culminating in the Boc-protection of the resulting amine.

Overview of the Synthetic Pathway

The synthesis is designed to be efficient and scalable, providing a clear route to the target molecule. The overall transformation is depicted in the workflow diagram below.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each step of the synthesis. Please note that yields for Steps 2 and 3 are typical for these types of reactions and may vary depending on the specific reaction conditions and scale.

| Step | Reactant(s) | Product | Molar Mass ( g/mol ) | Typical Yield (%) |

| 1 | 1-Bromo-4-iodobenzene, Cyclobutanone | 1-(4-bromophenyl)cyclobutanol | 227.10 | ~65%[1] |

| 2 | 1-(4-bromophenyl)cyclobutanol, Acetonitrile | 1-(4-bromophenyl)cyclobutan-1-amine | 226.11 | 50-70% (estimated) |

| 3 | 1-(4-bromophenyl)cyclobutan-1-amine, (Boc)₂O | This compound | 326.23 | >90% (estimated) |

Experimental Protocols

Step 1: Synthesis of 1-(4-bromophenyl)cyclobutanol [1]

This procedure involves the formation of an organolithium reagent followed by its reaction with cyclobutanone.

Materials:

-

1-Bromo-4-iodobenzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (2.5 M in hexanes)

-

Cyclobutanone

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Heptane

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for anhydrous reactions

-

Silica gel for column chromatography

Procedure:

-

Dissolve 1-bromo-4-iodobenzene (1.0 eq) in anhydrous THF in a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise to the cooled solution. Stir the mixture at -78 °C for 20 minutes.

-

To the resulting solution, add cyclobutanone (1.05 eq) dropwise while maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 16 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with a 1:1 (v/v) mixture of ethyl acetate/THF.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient elution of 0% to 30% ethyl acetate in heptane to afford 1-(4-bromophenyl)cyclobutanol as a clear oil.

Step 2: Synthesis of 1-(4-bromophenyl)cyclobutan-1-amine (via Ritter Reaction)

This protocol describes the conversion of the tertiary alcohol to the corresponding amine through a nitrilium ion intermediate, followed by hydrolysis.[2][3]

Materials:

-

1-(4-bromophenyl)cyclobutanol

-

Acetonitrile

-

Concentrated sulfuric acid

-

Sodium hydroxide solution (e.g., 2 M)

-

Dichloromethane or other suitable organic solvent

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 1-(4-bromophenyl)cyclobutanol (1.0 eq) in an excess of acetonitrile, which acts as both the solvent and the nitrile source.

-

Cool the mixture in an ice bath to 0 °C.

-

Slowly and carefully add concentrated sulfuric acid (2.0-3.0 eq) dropwise with vigorous stirring, ensuring the temperature does not rise significantly.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, carefully pour the reaction mixture over crushed ice.

-

Basify the aqueous solution to a pH > 10 by the slow addition of a sodium hydroxide solution, while cooling in an ice bath.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-bromophenyl)cyclobutan-1-amine. This intermediate can often be used in the next step without further purification.

Step 3: Synthesis of this compound

This final step involves the protection of the amine with a tert-butoxycarbonyl (Boc) group.[4][5]

Materials:

-

1-(4-bromophenyl)cyclobutan-1-amine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (or another suitable base like N,N-diisopropylethylamine)

-

Dichloromethane (or another suitable aprotic solvent like THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware

Procedure:

-